1-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
CAS No.: 1428357-30-5
Cat. No.: VC7771675
Molecular Formula: C12H16N2O3S2
Molecular Weight: 300.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428357-30-5 |
|---|---|
| Molecular Formula | C12H16N2O3S2 |
| Molecular Weight | 300.39 |
| IUPAC Name | 1-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C12H16N2O3S2/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h1-2,5,9,11H,3-4,6-8H2,(H,13,15) |
| Standard InChI Key | XAVVRZKCIBAPOR-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
1-(Cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has the molecular formula C₁₂H₁₆N₂O₃S₂ and a molecular weight of 300.39 g/mol. The IUPAC name systematically describes its structure: an azetidine ring (four-membered nitrogen heterocycle) substituted at the 1-position with a cyclopropylsulfonyl group and at the 3-position with a carboxamide moiety linked to a thiophen-2-ylmethyl chain.
The SMILES notation (C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CS3) clarifies connectivity: the azetidine nitrogen is bonded to the sulfonyl group (S=O₂) attached to a cyclopropane ring, while the carboxamide group connects to a thiophene-methyl substituent. The InChIKey (XAVVRZKCIBAPOR-UHFFFAOYSA-N) provides a unique identifier for database searches.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 1428357-30-5 | |
| Molecular Formula | C₁₂H₁₆N₂O₃S₂ | |
| Molecular Weight | 300.39 g/mol | |
| IUPAC Name | 1-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide | |
| SMILES | C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CS3 |
Structural and Electronic Properties
The azetidine ring introduces ring strain (approximately 25–30 kcal/mol for unsubstituted azetidine), which can enhance reactivity and binding affinity in drug-receptor interactions . The cyclopropylsulfonyl group contributes electron-withdrawing effects, polarizing the azetidine nitrogen and potentially stabilizing transition states in synthetic reactions. The thiophene moiety, a five-membered aromatic heterocycle with a sulfur atom, offers opportunities for π-π stacking interactions in biological systems.
Synthesis and Reaction Pathways
Table 2: Representative Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Azetidine Formation | 2-Isoxazoline-3-carboxylate, alkene, [Ir(ppy)₃], blue LEDs | [2+2] photocycloaddition |
| Sulfonylation | Cyclopropanesulfonyl chloride, pyridine, 0°C to RT | N-Sulfonylation |
| Amide Coupling | HOBt, EDCI, DMF, 2-(aminomethyl)thiophene | Carboxamide formation |
Challenges and Optimization
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Ring Strain Management: The azetidine’s strain necessitates mild reaction conditions to prevent ring-opening .
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Stereochemical Control: The absence of chiral centers in this compound simplifies synthesis compared to stereoisomeric azetidines .
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Protection Strategies: Boc-protected azetidines (e.g., 3-Boc-aminoazetidine) might serve as intermediates to prevent undesired side reactions .
Physicochemical Properties
Solubility and Stability
No experimental solubility data are available, but the sulfonyl and carboxamide groups suggest moderate polarity, likely soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The compound is expected to be stable under inert atmospheres but may hydrolyze under strongly acidic or basic conditions due to the sulfonamide and carboxamide linkages.
Spectroscopic Characterization
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NMR: Predicted signals include δ 1.0–1.5 ppm (cyclopropane CH₂), δ 3.5–4.0 ppm (azetidine CH₂), and δ 6.8–7.4 ppm (thiophene protons).
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IR: Strong absorptions near 1150 cm⁻¹ (S=O stretch) and 1650 cm⁻¹ (amide C=O).
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Mass Spectrometry: A molecular ion peak at m/z 300.39 [M+H]⁺ confirms the molecular weight.
Pharmacological and Biological Data
Theoretical Targets and Mechanisms
Though direct studies are lacking, structural analogs suggest potential interactions with:
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